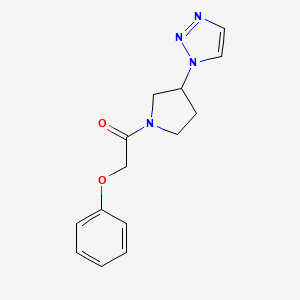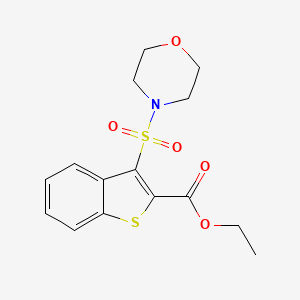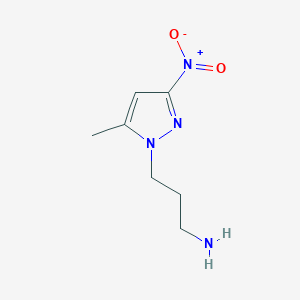![molecular formula C10H16O2 B2550487 (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 19489-16-8](/img/structure/B2550487.png)
(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .
Synthesis Analysis
Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis
The molecular structure of azabicyclo[3.3.1]nonane derivatives is complex and has been the subject of many studies .Chemical Reactions Analysis
Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives are complex and depend on the specific compound .Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis
- (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid and similar compounds have been studied for their chemical structures and configurations using spectroscopic analysis. For instance, a study on the secondary metabolites from Senecio burtonii included a shikimic acid derivative with a similar structure, analyzed for its spectroscopic properties (Ndom et al., 2006).
Conformational Studies
- The conformation of similar bicyclic compounds has been studied, providing insights into their structural properties. For example, research on bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives revealed insights into their chair-boat conformations and the impact of substitutions (Peters et al., 1975).
Asymmetric Induction Studies
- The compound and its derivatives have been used to study asymmetric induction in photoisomerization, as seen in research on 2beta,3beta-diphenylcyclopropane-1alpha-carboxylic acid derivatives, demonstrating the potential for enantioselectivity in chemical reactions (Cheung et al., 2000).
Synthesis of Mimetic Compounds
- Synthesis studies have focused on creating mimetics of bioactive molecules using bicyclic structures. A notable example is the synthesis of non-steroidal 2-methoxyestradiol mimetics, where bicyclo[3.3.1]nonane derivatives demonstrated cytotoxicity against human lung carcinoma cells (Nurieva et al., 2017).
Acidity and Substituent Effect Studies
- Research has also focused on understanding the effects of substituents on the acidity of weak acids, including bicyclo[2.2.2]octane-1-carboxylic acids, which are structurally related to the compound . These studies provide insights into the electronic effects of different substituents (Wiberg, 2002).
Isomerization Studies
- The compound and its derivatives have been used in studies investigating isomerization processes. For instance, research on norbornadiene and quadricyclane derivatives highlights the potential for isomerization under specific conditions, such as sunlight exposure (Maruyama et al., 1981).
Identification in Environmental Samples
- Studies have also involved the identification of bicyclic naphthenic acids, including bicyclo[3.3.1]nonane acids, in environmental samples like oil sands process water. This research is crucial for understanding the environmental impact of these compounds (Wilde et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-JVHMLUBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550405.png)
![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2550406.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2550411.png)

![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)







